molecular formula C26H19ClN4O3S2 B1673321 (4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one CAS No. 361198-09-6

(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one

Cat. No.: B1673321
CAS No.: 361198-09-6
M. Wt: 535 g/mol
InChI Key: BCCAZPLEJITKJU-CPNJWEJPSA-N
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Description

Novel activator of SIRT1, inducing autophagic cell death via the AMPK-mTOR-ULK complex and inducing mitophagy by the SIRT1-PINK1-Parkin pathway, downregulating 14-3-3γ, catalase, profilin-1, and HSP90α
HMS607P03 is an activator of SIRT1 which induces autophagic cell death via the AMPK-mTOR-ULK complex and induces mitophagy by the SIRT1-PINK1-Parkin pathway. HMS607P03 downregulates 14-3-3γ, catalase, profilin-1, and HSP90α.

Scientific Research Applications

Anticancer and Antiangiogenic Applications

A study on novel thioxothiazolidin-4-one derivatives demonstrated significant anti-cancer and antiangiogenic effects in vivo. These compounds inhibited tumor growth and tumor-induced angiogenesis in a mouse Ehrlich Ascites Tumor model, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Antimicrobial Activity

Research on pyrazolinones and pyrazoles having a benzothiazole moiety revealed their in vitro antimicrobial activity. The study showed that specific electron-withdrawing groups in the phenyl ring enhanced the antimicrobial effect, providing a foundation for developing new antimicrobial agents (Amir et al., 2012).

High Refractive Index Materials

Transparent aromatic polyimides derived from thiophenyl-substituted benzidines were synthesized for applications requiring high refractive indices and small birefringence, alongside good thermomechanical stabilities. These materials could be useful in optics and electronics (Tapaswi et al., 2015).

Antioxidant Properties

A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and evaluated for its antioxidant properties using DPPH and hydroxyl radical scavenging methods. The compound exhibited significant antioxidant activities, indicating its potential as an antioxidant agent (Naveen et al., 2021).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyliminomethyl)-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4O3S2/c27-17-6-8-18(9-7-17)35-14-21-19(13-28-12-16-5-10-22-23(11-16)34-15-33-22)25(32)31(30-21)26-29-20-3-1-2-4-24(20)36-26/h1-11,13,30H,12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNRHPJVTBWESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CSC6=CC=C(C=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one
Reactant of Route 4
(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one
Reactant of Route 5
(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one

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